molecular formula C9H10ClNO3 B1348733 Methyl 4-amino-5-chloro-2-methoxybenzoate CAS No. 20896-27-9

Methyl 4-amino-5-chloro-2-methoxybenzoate

Cat. No.: B1348733
CAS No.: 20896-27-9
M. Wt: 215.63 g/mol
InChI Key: ALYQFGBPEGLBLW-UHFFFAOYSA-N
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Description

Contextualizing Substituted Benzoates in Modern Chemical and Pharmaceutical Research

Substituted benzoates, a class of organic compounds derived from benzoic acid, represent a cornerstone in modern chemical and pharmaceutical research. Their versatile molecular framework allows for a wide range of structural modifications, leading to a diverse array of chemical properties and biological activities. In the pharmaceutical industry, the benzoate (B1203000) scaffold is a common feature in numerous therapeutic agents, where it can serve as a crucial pharmacophore or a key structural element. These compounds have been investigated for a multitude of medicinal uses, including as anti-inflammatory agents, analgesics, and antimicrobials. drugbank.comshubham.co.in The strategic placement of various functional groups—such as amino, chloro, and methoxy (B1213986) groups—on the benzene (B151609) ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile. This, in turn, dictates its interaction with biological targets like enzymes and receptors, making substituted benzoates a fertile ground for drug discovery and development. chemistryjournal.netresearchgate.net

The Role of Methyl 4-amino-5-chloro-2-methoxybenzoate as a Key Intermediate in Complex Chemical Syntheses

This compound stands out as a particularly valuable building block in the synthesis of more complex molecules. biosynth.com Its multifunctional nature, featuring an amine, a chlorine atom, a methoxy group, and a methyl ester, provides multiple reactive sites for chemists to exploit in constructing intricate molecular architectures.

One of the most notable applications of this compound is as a key intermediate in the synthesis of prokinetic agents, such as Mosapride. drugfuture.comgoogle.com Mosapride is a selective 5-HT4 receptor agonist used to treat various gastrointestinal disorders. caymanchem.com The synthesis of Mosapride and its analogs often involves the modification of the carboxyl group of the benzoate precursor, 4-amino-5-chloro-2-methoxybenzoic acid, which is readily derived from its methyl ester. drugfuture.com

Furthermore, research has demonstrated the utility of this compound in creating novel compounds with potential therapeutic applications beyond gastrointestinal motility. It is used in the preparation of cyclohexenylphenyl pyrrolobenzodiazepine-3-carboxamides, which have been investigated as tocolytic oxytocin (B344502) receptor antagonists. pharmaffiliates.com This highlights the compound's versatility as a starting material for developing structurally diverse and pharmacologically active molecules. biosynth.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 20896-27-9 biosynth.com
Molecular Formula C₉H₁₀ClNO₃ biosynth.com
Molecular Weight 215.63 g/mol biosynth.com
Melting Point 135.0 °C biosynth.com
Boiling Point 372.30 °C biosynth.com

| IUPAC Name | this compound |

Note: Data sourced from Biosynth. biosynth.com

Overview of Research Trajectories for this compound and Related Structural Analogs

The research trajectory for this compound and its derivatives is primarily focused on the exploration of their interactions with serotonin (B10506) (5-HT) receptors, particularly the 5-HT4 subtype. nih.gov Scientists have synthesized series of benzoate derivatives from 4-amino-5-chloro-2-methoxybenzoic acid to explore their structure-activity relationships (SAR) as 5-HT4 receptor ligands. nih.gov

A significant area of investigation involves modifying the ester portion of the molecule. For instance, by reacting the parent acid with various substituted 1-piperidineethanols, researchers have developed potent 5-HT4 receptor agonists. nih.gov Interestingly, subtle changes to these substituents can dramatically alter the compound's pharmacological profile. The introduction of two methyl groups on the piperidine (B6355638) ring, for example, can convert a potent agonist into a powerful antagonist. This shift from agonist to antagonist activity with minor structural modification is a key focus of ongoing research, as it allows for the fine-tuning of a molecule's effect on the 5-HT4 receptor. nih.gov

Current research aims to develop a hypothetical model for the 5-HT4 receptor that can explain how different molecules bind and elicit either an agonist or antagonist response. nih.gov By performing structural analyses through X-ray crystallography and molecular modeling, scientists are working to understand the specific conformations and interactions that govern the pharmacological activity of these benzoate derivatives. nih.gov This line of inquiry is crucial for the rational design of new therapeutic agents with high potency and selectivity for the 5-HT4 receptor and other related targets.

Table 2: List of Chemical Compounds Mentioned

Compound Name
4-amino-5-chloro-2-methoxybenzoic acid
This compound
Mosapride
Mosapride Citrate
Serotonin (5-HT)
Zacopride
Renzapride
[3H]GR 113808
2-[(cis- and trans-3,5-dimethylpiperidinyl)ethyl]-4-amino-5-chloro-2-methoxybenzoate
1-piperidineethanol
Methyl 4-amino-2-methoxybenzoate
Iodobenzene dichloride
Pyridine
N,N-diethyl ethylenediamine
p-aminosalicylic acid
Dimethyl sulfate (B86663)
N-chlorosuccinimide
Potassium hydroxide (B78521)
Hydrochloric acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-5-chloro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYQFGBPEGLBLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351444
Record name methyl 4-amino-5-chloro-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20896-27-9
Record name methyl 4-amino-5-chloro-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-amino-5-chloro-2-methoxybenzoate
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Advanced Synthetic Methodologies for Methyl 4 Amino 5 Chloro 2 Methoxybenzoate

Regioselective Chlorination Strategies for Enhanced Yield and Purity

The primary challenge in the synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate lies in the selective introduction of a chlorine atom at the C-5 position of the aromatic ring of its precursor, Methyl 4-amino-2-methoxybenzoate. The amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups are both ortho-, para-directing activators, which could potentially lead to chlorination at multiple positions. Therefore, the choice of chlorinating agent and reaction conditions is paramount to control the regioselectivity of the reaction.

Iodobenzene dichloride (PhICl₂) has emerged as a valuable reagent for the selective chlorination of activated aromatic compounds. wikipedia.orgchemistryviews.org It is a solid, easy-to-handle chlorinating agent that offers an alternative to gaseous chlorine. chemistryviews.org A documented synthesis of this compound utilizes PhICl₂ in anhydrous tetrahydrofuran (B95107) with pyridine. This method yields the desired product at 75%. googleapis.com

The chlorination of aromatic rings is a classic example of an electrophilic aromatic substitution (SEAr) reaction. wikipedia.orgslideshare.net The general mechanism involves two main steps: the attack of the aromatic ring's π-electrons on an electrophile to form a carbocation intermediate (arenium ion), followed by the deprotonation of this intermediate to restore aromaticity. wikipedia.orgmasterorganicchemistry.com

In the case of PhICl₂, it is proposed that the active electrophilic species is not molecular chlorine itself but a more reactive entity. Research suggests that a catalyst, such as a silver salt with a weakly coordinating anion, can abstract a chloride ion from PhICl₂ to generate a highly active [PhICl]⁺ species. chemistryviews.orgresearchgate.net This cationic iodine species is a potent electrophile that is then attacked by the electron-rich aromatic ring of Methyl 4-amino-2-methoxybenzoate. The strong activating and directing effects of the amino and methoxy groups favor the electrophilic attack at the position ortho to the amino group and meta to the methoxy group, which corresponds to the C-5 position. The subsequent loss of a proton from the resulting arenium ion yields the final product, this compound.

Traditionally, elemental chlorine (Cl₂) has been widely used for the chlorination of aromatic compounds. google.com However, its use presents significant challenges, particularly on an industrial scale.

FeatureIodobenzene Dichloride (PhICl₂)Chlorine Gas (Cl₂)
Physical State Yellow solid wikipedia.orgToxic, corrosive gas google.com
Handling Easier and safer to handle chemistryviews.orgRequires special equipment and stringent safety protocols for transport and handling google.com
Reactivity Weaker oxidizing agent than Cl₂, may require activation chemistryviews.orgresearchgate.netHighly reactive, can lead to over-chlorination and side reactions google.com
Selectivity Can offer higher regioselectivity in certain substratesOften requires a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to enhance electrophilicity and control selectivity, which can complicate purification wikipedia.orggoogle.com
Byproducts Iodobenzene (recoverable) googleapis.comHydrogen chloride (corrosive gas) google.com

This table provides a comparative overview of Iodobenzene Dichloride and Chlorine Gas as chlorinating agents.

The use of PhICl₂ offers a significant advantage in terms of safety and handling over chlorine gas. chemistryviews.org While Cl₂ is a highly toxic and corrosive gas requiring specialized infrastructure, PhICl₂ is a solid that can be weighed and transferred with standard laboratory procedures. wikipedia.orgchemistryviews.org Furthermore, reactions with PhICl₂ can be more selective, potentially reducing the formation of isomeric impurities and simplifying the purification process.

N-Chlorosuccinimide (NCS) is another widely used reagent for the chlorination of activated aromatic systems, such as anilines and phenols. commonorganicchemistry.comwikipedia.org It is a stable, crystalline solid that serves as a source of electrophilic chlorine ("Cl⁺"). wikipedia.org Its application in the synthesis of this compound has been reported with high yields. google.comresearchgate.net

The efficiency of the chlorination reaction using NCS is highly dependent on the reaction parameters. A patented method describes the reaction of Methyl 4-amino-2-methoxybenzoate with NCS in a 1:1 molar ratio in a dimethylformamide (DMF) solution. google.com The reaction, conducted at 70°C for 3 hours, resulted in a high yield of 87.5% for this compound after precipitation in ice water. google.com Another study also utilized NCS in DMF for this transformation. researchgate.net The choice of solvent is crucial; for instance, in the chlorination of other anilines, acetonitrile (B52724) has been found to be an effective solvent. tandfonline.com The optimization of temperature and reaction time is essential to ensure complete conversion of the starting material while preventing potential side reactions or degradation of the product.

ParameterOptimized ConditionReported YieldSource
Chlorinating Agent N-Chlorosuccinimide (NCS)87.5% google.com
Substrate Methyl 4-amino-2-methoxybenzoate google.com
Molar Ratio (Substrate:NCS) 1:1 google.com
Solvent Dimethylformamide (DMF) google.comresearchgate.net
Temperature 70-75°C google.com
Time 3 hours google.com

This table summarizes the optimized reaction conditions for the NCS-mediated chlorination of Methyl 4-amino-2-methoxybenzoate.

The high regioselectivity observed in the NCS-mediated chlorination of Methyl 4-amino-2-methoxybenzoate is governed by the powerful directing influence of the substituents on the benzene (B151609) ring. The amino group is a strong activating, ortho-, para-director, while the methoxy group is also an activating, ortho-, para-director. In this specific substrate, the position C-5 is ortho to the strongly activating amino group and meta to the methoxy group. The directing effect of the amino group dominates, leading to preferential chlorination at this site.

However, the formation of byproducts is a possibility. Dichlorination could occur, particularly if an excess of NCS is used or under prolonged reaction times, leading to the formation of 2,4-dichloroaniline (B164938) derivatives as seen in other studies. tandfonline.comtandfonline.com Additionally, reactions involving NCS can sometimes be complex, with the active chlorinating species potentially being protonated NCS, molecular chlorine, or other entities depending on the specific reaction conditions. Careful control of stoichiometry and reaction parameters is therefore critical to minimize the formation of these and other potential byproducts, ensuring high purity of the target compound, this compound.

N-Chlorosuccinimide (NCS) in Chlorination of 4-Amino-2-methoxybenzoate

Methylation Approaches for Methoxy Group Formation

The introduction of a methoxy group onto the aromatic ring is a crucial step in the synthesis of this compound. Dimethyl sulfate (B86663) is a commonly employed reagent for this purpose.

Dimethyl Sulfate in Alkaline Conditions for 2-Methoxybenzoate (B1232891) Derivatives

The methylation of a hydroxyl group to form a methoxy group is effectively achieved using dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base. researchgate.netresearcher.life In the synthesis of 2-methoxybenzoate derivatives, this reaction is typically carried out under alkaline conditions. For instance, p-aminosalicylic acid can be dissolved in an acetone (B3395972) solution containing potassium hydroxide (B78521). google.comgoogleapis.com The temperature is controlled between 20-30°C while dimethyl sulfate is added dropwise. google.com The reaction is allowed to proceed for several hours to ensure complete methylation of the hydroxyl group. google.comgoogleapis.com

This method leverages the nucleophilic character of the phenoxide ion, formed by the deprotonation of the hydroxyl group by the base, which then attacks the electrophilic methyl group of dimethyl sulfate in an Sₙ2 reaction. researchgate.net

Avoiding N-Methylation in Amino-Substituted Benzoates

A significant challenge when methylating molecules containing an amino group is the potential for N-methylation, where the methyl group is added to the nitrogen atom of the amine. nih.govliv.ac.ukunive.it This side reaction is undesirable as it leads to the formation of impurities. To circumvent this, the reaction conditions must be carefully controlled.

One critical factor is the exclusion of water from the reaction mixture. googleapis.com Performing the methylation under anhydrous conditions minimizes the risk of N-methylation. googleapis.com In the presence of water, the amino group can be deprotonated, increasing its nucleophilicity and making it more susceptible to methylation. Another strategy involves the protection of the amino group prior to methylation, for example, through acetylation to form an acetamido group. This protected group is less nucleophilic and thus less likely to react with the methylating agent.

Esterification Techniques for Methyl Benzoate (B1203000) Formation

The formation of the methyl ester from the corresponding carboxylic acid is another key synthetic step. Fischer esterification is a classic and widely used method for this transformation. researchgate.netresearchgate.net This reaction involves treating the carboxylic acid with an alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used. researchgate.net The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.

For substrates containing a basic amino group, a stoichiometric amount of the acid catalyst is required because the amino group will neutralize some of the catalyst. researchgate.net

Integrated Multi-Step Synthesis Pathways from Precursors

The synthesis of this compound is often achieved through multi-step pathways starting from readily available precursors.

Conversion from p-Aminosalicylic Acid to Methyl 4-amino-2-methoxybenzoate

A common and cost-effective starting material for the synthesis is p-aminosalicylic acid. google.comgoogleapis.com The synthesis of Methyl 4-amino-2-methoxybenzoate from this precursor involves both methylation and esterification. googleapis.com

The process begins with the methylation of the hydroxyl group of p-aminosalicylic acid using dimethyl sulfate in an alkaline solution, as described in section 2.2.1. google.comgoogleapis.com Following the methylation of the hydroxyl group, the carboxylic acid functional group is then esterified to form the methyl ester. This is typically achieved by reacting the intermediate with methanol in the presence of an acid catalyst. googleapis.com

StepReactionReagentsKey Conditions
1MethylationDimethyl sulfate, Potassium hydroxideAnhydrous acetone, 20-30°C
2EsterificationMethanol, Acid catalystReflux

Direct Chlorination of 4-Amino-2-methoxybenzoic Acid

Once Methyl 4-amino-2-methoxybenzoate is synthesized, the next step is the regioselective chlorination of the aromatic ring at the 5-position. google.com N-chlorosuccinimide (NCS) is an effective reagent for this purpose. google.comgoogle.com

ReactantReagentSolventTemperatureMolar RatioYield
Methyl 4-amino-2-methoxybenzoateN-chlorosuccinimideDMF65-75°C1:187.5% - 88.3% google.com

Industrial-Scale Optimization and Process Intensification

The industrial production of this compound has been the subject of optimization studies aimed at improving efficiency, reducing costs, and ensuring high product quality. A key strategy in scaling up the synthesis involves the selection of cost-effective and readily available starting materials. One prominent industrial method utilizes p-aminosalicylic acid, an inexpensive raw material, to produce the target compound through a multi-step process. google.com

The process typically begins with the methylation of p-aminosalicylic acid. In one patented method, this is achieved by reacting p-aminosalicylic acid with dimethyl sulfate in the presence of potassium hydroxide in an acetone solution. google.com This step yields the intermediate, methyl 4-amino-2-methoxybenzoate. Subsequently, this intermediate undergoes chlorination. A common and effective chlorinating agent for this step is N-chlorosuccinimide (NCS) in a solvent such as dimethylformamide (DMF). google.com This direct chlorination approach is a significant aspect of process optimization, providing a straightforward route to introduce the chlorine atom at the desired position. googleapis.com

The table below summarizes typical reaction parameters for the industrial synthesis of this compound starting from p-aminosalicylic acid.

StepReactantsReagents/SolventsTemperature (°C)Reaction Time (hours)Yield (%)
Methylation p-Aminosalicylic acidDimethyl sulfate, Potassium hydroxide, Acetone20-30Not specifiedNot specified
Chlorination Methyl 4-amino-2-methoxybenzoateN-chlorosuccinimide, DMF65-75388.3

Novel Synthetic Routes and Catalytic Approaches for Sustainable Production

The development of novel and more sustainable synthetic routes for this compound is an area of ongoing interest, driven by the principles of green chemistry. Research into new synthetic pathways often aims to reduce the number of steps, minimize waste, and utilize less hazardous reagents.

Current established routes, while optimized for industrial production, often involve stoichiometric reagents and solvents that may have environmental drawbacks. For example, the use of dimethyl sulfate is effective but requires careful handling due to its toxicity. Similarly, chlorinated solvents and reagents are common in organic synthesis but are under increasing scrutiny.

A promising avenue for sustainable production lies in the application of catalytic methods. While specific catalytic routes for the direct synthesis of this compound are not extensively detailed in publicly available literature, trends in the synthesis of related aromatic compounds suggest potential future directions. For instance, in the synthesis of related compounds like methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate, copper catalysts such as cuprous chloride have been employed for condensation reactions. google.com This points towards the potential of transition-metal catalysis in forming key bonds within the molecule's structure under milder conditions.

Furthermore, catalytic hydrogenation is a cornerstone of sustainable chemistry for reduction steps. In the synthesis of other complex pharmaceutical intermediates, catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) is often preferred over reducing agents like iron powder in acetic acid, as it can lead to cleaner reactions and easier product isolation. nih.gov While the synthesis of this compound itself does not typically involve a reduction step after the initial starting material, the principle of replacing stoichiometric reagents with catalytic alternatives is a key strategy for future sustainable process development.

Future research may focus on developing catalytic C-H activation and chlorination methods, which could provide a more direct and atom-economical route to the final product, potentially bypassing the need for pre-functionalized starting materials. The exploration of biocatalysis, using enzymes to perform specific transformations, also represents a frontier for the sustainable production of fine chemicals like this compound.

The table below outlines potential areas for the application of novel and catalytic approaches in the synthesis of this compound.

Synthetic StepConventional MethodPotential Novel/Catalytic ApproachSustainability Advantage
Methylation Dimethyl sulfateCatalytic C-H methylation, Use of greener methylating agents (e.g., dimethyl carbonate)Reduced toxicity of reagents, Improved atom economy
Chlorination N-chlorosuccinimideDirect catalytic chlorination (e.g., using transition metal catalysts)Higher selectivity, Reduced waste from stoichiometric reagents
Overall Process Multi-step synthesisConvergent synthesis, Flow chemistryFewer steps, Improved process control and safety, Reduced solvent usage

Reaction Mechanisms and Chemical Transformations of Methyl 4 Amino 5 Chloro 2 Methoxybenzoate

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The substituents can be classified by their activating/deactivating and directing properties:

Amino (-NH₂): A strongly activating group due to its significant +M (mesomeric) effect, which donates electron density to the ring. It is an ortho, para-director.

Methoxy (B1213986) (-OCH₃): An activating group, also due to a +M effect, and is an ortho, para-director.

Chloro (-Cl): A deactivating group due to its -I (inductive) effect, but it is an ortho, para-director because of a competing +M effect where its lone pairs can donate electron density.

Methyl Ester (-COOCH₃): A deactivating group due to its -I and -M effects, which withdraw electron density from the ring. It is a meta-director.

The positions on the ring are C1 (with the ester), C2 (-OCH₃), C3 (unsubstituted), C4 (-NH₂), C5 (-Cl), and C6 (unsubstituted). The two available positions for substitution are C3 and C6. The directing influences of the existing groups on these positions are as follows:

Position C3: ortho to the -OCH₃ group, ortho to the -NH₂ group, meta to the -COOCH₃ group, and meta to the -Cl group.

Position C6: ortho to the -COOCH₃ group, meta to the -OCH₃ group, meta to the -NH₂ group, and para to the -Cl group.

Given the powerful ortho, para-directing nature of the amino and methoxy groups, electrophilic substitution is strongly favored at position C3, which is ortho to both of these activating groups.

Conversely, nucleophilic aromatic substitution (SNAr) is generally difficult on this electron-rich aromatic ring. acs.org SNAr reactions typically require a strong electron-withdrawing group positioned ortho or para to a good leaving group (like a halogen). acs.org In this molecule, the powerful electron-donating amino and methoxy groups increase the electron density of the ring, making it less susceptible to attack by nucleophiles.

Reactivity of the Amino Group: Alkylation and Acylation

The primary amino group at the C4 position is a key site of nucleophilic reactivity, readily participating in alkylation and acylation reactions.

Methylation involves the substitution of one or both hydrogen atoms of the amino group with a methyl group. This transformation is a form of N-alkylation. wikipedia.org Such reactions are typically performed using electrophilic methyl sources like dimethyl sulfate (B86663) or methyl iodide, where the nitrogen atom of the amino group acts as the nucleophile. wikipedia.org The reaction of anilines with alkyl halides can be promoted by bases that deprotonate the amino group, increasing its nucleophilicity. nih.gov For instance, the N-methylation of amines can be achieved using paraformaldehyde in the presence of a suitable catalyst. nih.gov

The general scheme for the methylation of the 4-amino group is as follows:

Monomethylation: R-NH₂ + CH₃-X → R-NH-CH₃ + HX

Dimethylation: R-NH-CH₃ + CH₃-X → R-N(CH₃)₂ + HX

Where R represents the 4-carbomethoxy-2-chloro-5-methoxyphenyl group and X is a leaving group (e.g., I, OSO₃CH₃).

The nucleophilic amino group reacts with acylating agents, such as acyl chlorides or acid anhydrides, to form stable amide derivatives. This is a common transformation for aromatic amines. The reaction proceeds via a nucleophilic acyl substitution mechanism. For example, reacting Methyl 4-amino-5-chloro-2-methoxybenzoate with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) would yield the corresponding acetamide.

The synthesis of various amide derivatives from the parent acid, 4-amino-5-chloro-2-methoxybenzoic acid, is a well-documented process, often involving coupling agents to facilitate the reaction between the carboxylic acid and an amine. prepchem.comacs.org Similarly, the amino group of the ester can be acylated to produce N-acyl derivatives.

Ester Hydrolysis Kinetics and Mechanisms

The methyl ester functional group can undergo hydrolysis to yield the corresponding carboxylic acid (4-amino-5-chloro-2-methoxybenzoic acid) and methanol (B129727). This reaction can be catalyzed by acid or, more commonly, by base.

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. This pathway is typically much faster than the neutral or acid-catalyzed pathways. psu.edu The reaction proceeds through a tetrahedral intermediate. researchgate.net For substituted methyl benzoates, studies have shown that in the environmental pH range of 5-10, the hydrolysis is predominantly catalyzed by hydroxide ions. oieau.fr

The rate of hydrolysis is a critical factor in the environmental fate of the compound, determining its persistence in aqueous environments. Compounds that hydrolyze rapidly are less likely to persist and bioaccumulate. For example, at pH 8 and 10°C, the estimated hydrolysis half-life of methyl benzoate (B1203000) is 1.8 years, which is significantly altered by substituents on the ring. oieau.fr

The Hammett equation is a linear free-energy relationship (LFER) that quantifies the impact of meta- and para-substituents on the reaction rates and equilibrium constants of aromatic compounds. wikipedia.org It is expressed as:

log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted compound.

k₀ is the rate constant for the unsubstituted reference compound (e.g., methyl benzoate).

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

ρ (rho) is the reaction constant, which depends on the reaction type and conditions. It measures the sensitivity of the reaction to electronic effects.

For the alkaline hydrolysis of benzoate esters, the reaction involves a nucleophilic attack on the carbonyl carbon. The rate-determining step is often the formation of a negatively charged tetrahedral intermediate. researchgate.netrsc.org This intermediate is stabilized by electron-withdrawing substituents on the aromatic ring, which delocalize the negative charge. Consequently, electron-withdrawing groups accelerate the reaction, leading to a positive ρ value. ic.ac.uk Studies on the alkaline hydrolysis of substituted phenyl benzoates have reported ρ values around +1.7 to +2.0 in aqueous solutions. researchgate.netrsc.org

SubstituentPositionHammett Sigma Constant (σ_para)Electronic Effect
Amino (-NH₂)para-0.66Strongly Electron-Donating
Chloro (-Cl)meta+0.37 (σ_meta)Electron-Withdrawing
Methoxy (-OCH₃)ortho-0.27 (σ_para for reference)Electron-Donating

Note: Hammett constants are typically defined for meta and para positions. The ortho effect is more complex due to steric hindrance.

Cyclization and Rearrangement Reactions

The presence of a primary aromatic amine group on this compound allows it to participate in several classic cyclization reactions to form fused heterocyclic systems.

Tröger's bases are chiral, V-shaped molecules synthesized through the condensation of two equivalents of an aniline (B41778) with a methylene (B1212753) source. thieme-connect.comsysrevpharm.org While the specific synthesis of a Tröger's base from this compound is not explicitly detailed in the literature, the general reaction mechanism is well-established for a wide range of substituted anilines. nih.govlu.se

The reaction typically involves treating the aniline derivative with a methylene source, such as dimethoxymethane (B151124) (DMM) or paraformaldehyde, in the presence of a strong acid catalyst, most commonly trifluoroacetic acid (TFA). sysrevpharm.orgresearchgate.net The reaction proceeds through the formation of an aminal and a subsequent Pictet-Spengler-type cyclization to form the characteristic bridged diazocine core. The electronic properties of the substituents on the aniline ring can influence the reaction's success; electron-donating groups generally facilitate the condensation. thieme-connect.com In the case of this compound, the electron-donating amino and methoxy groups would promote the reaction, although the electron-withdrawing ester and chloro groups might have a retarding effect.

Table 1: General Conditions for Tröger's Base Synthesis from Substituted Anilines

Component Role Examples Reference
Aniline DerivativeStarting Materialp-toluidine, 4-haloanilines, methoxy-substituted anilines nih.gov, thieme-connect.com, sysrevpharm.org
Methylene SourceForms the methylene bridgeDimethoxymethane (DMM), Paraformaldehyde, Hexamethylenetetramine sysrevpharm.org, researchgate.net, nih.gov
Acid CatalystPromotes condensation and cyclizationTrifluoroacetic acid (TFA), Hydrochloric acid (HCl) sysrevpharm.org, researchgate.net
SolventReaction MediumTrifluoroacetic acid (TFA) often acts as both solvent and catalyst nih.gov
TemperatureReaction ConditionTypically room temperature sysrevpharm.org

The aniline functionality of this compound makes it a potential substrate for various quinoline (B57606) synthesis reactions. These methods are fundamental in organic chemistry for constructing the quinoline ring system, a scaffold present in many biologically active compounds. nih.gov Although specific examples starting with this exact methyl ester are not prominent, its structure is amenable to classic synthetic routes like the Combes, Doebner-von Miller, or Friedländer syntheses. organic-chemistry.org

For instance, in a potential Combes quinoline synthesis, this compound could be reacted with a β-diketone under acidic conditions. The initial step would be the formation of an enamine intermediate, followed by acid-catalyzed cyclization and dehydration to yield a highly substituted quinoline. The resulting quinoline would bear the chloro, methoxy, and methyl ester (or corresponding carboxylic acid) groups, making it a complex and potentially valuable heterocyclic compound for further functionalization. google.com

Oxidation and Reduction Pathways

The functional groups of this compound present sites for both oxidation and reduction, although specific, detailed pathways for this compound are not extensively documented. The reactivity can be inferred from the general behavior of its constituent moieties.

Oxidation: The primary aromatic amine is the most susceptible group to oxidation. Depending on the oxidant and reaction conditions, it could be converted to nitroso, nitro, or azoxy species, or it could lead to the formation of polymeric materials through oxidative coupling.

Reduction: The ester group can be reduced to a primary alcohol, yielding (4-amino-5-chloro-2-methoxyphenyl)methanol. This transformation typically requires strong reducing agents like lithium aluminum hydride. The aromatic ring itself is generally resistant to reduction, though catalytic hydrogenation under harsh conditions (high pressure and temperature) could potentially reduce the benzene (B151609) ring and/or effect hydrodechlorination. In a related synthesis, a nitro-substituted precursor, methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate, was successfully reduced to the corresponding amine using powdered iron in acetic acid, demonstrating a common method for reducing a nitro group that is synthetically relevant to the formation of such amino benzoates. mdpi.com

Derivatization Strategies for Advanced Functional Materials

This compound is a key intermediate in the synthesis of advanced functional materials, particularly in the field of medicinal chemistry. Its structure can be readily modified at the ester and amino groups to produce compounds with specific biological activities.

A significant application is in the development of ligands for serotonin (B10506) receptors. The methyl ester is a direct precursor to 4-amino-5-chloro-2-methoxybenzoic acid, which has been used to synthesize a series of novel ester derivatives. nih.govacs.org By reacting the carboxylic acid with various substituted 1-piperidineethanols, researchers have developed potent and selective agonists and antagonists for the 5-HT₄ receptor. nih.govacs.org These compounds have potential therapeutic applications in treating gastrointestinal motility disorders.

Furthermore, the methyl ester group can undergo amidation. For example, reaction with N,N-diethylethylenediamine results in the formation of N-(2-diethylaminoethyl)-4-amino-5-chloro-2-methoxybenzamide, a compound related to the antiemetic drug metoclopramide. googleapis.com This highlights the utility of the title compound as a scaffold for creating pharmacologically active agents.

Table 2: Derivatization of this compound for Functional Molecules

Reaction Type Reagent(s) Product Type Function of Product Reference
Hydrolysis & Esterification1. NaOH (hydrolysis) 2. Substituted 1-piperidineethanols (esterification)Piperidinylethyl esters5-HT₄ receptor agonists/antagonists nih.gov, acs.org
AmidationN,N-diethylethylenediamineN-substituted benzamide (B126)Pharmacologically active agent googleapis.com

Advanced Analytical Techniques in Characterization of Methyl 4 Amino 5 Chloro 2 Methoxybenzoate

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For Methyl 4-amino-5-chloro-2-methoxybenzoate, the expected signals would correspond to the aromatic protons, the amino group protons, and the protons of the two methyl groups (methoxy and ester). The substitution pattern on the benzene (B151609) ring—with electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing chloro and methyl ester groups—influences the chemical shifts of the two aromatic protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
Aromatic CH (C6-H)~7.6-7.8Singlet (s)Downfield due to proximity to the electron-withdrawing ester and chloro groups.
Aromatic CH (C3-H)~6.3-6.5Singlet (s)Upfield due to the strong electron-donating effect of the adjacent amino and methoxy groups.
Amino (-NH₂)~4.5-5.5Broad Singlet (br s)Chemical shift can be variable and the peak is often broad.
Methoxy (-OCH₃)~3.8-4.0Singlet (s)Typical range for a methoxy group attached to an aromatic ring.
Ester Methyl (-COOCH₃)~3.7-3.9Singlet (s)Typical range for a methyl ester group.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms in the structure.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
Carbonyl (C=O)~165-170Characteristic downfield shift for an ester carbonyl carbon.
Aromatic C-O~155-160Carbon attached to the methoxy group (C2).
Aromatic C-N~145-150Carbon attached to the amino group (C4).
Aromatic C-Cl~115-125Carbon attached to the chlorine atom (C5).
Aromatic C-CO~110-120Quaternary carbon attached to the ester group (C1).
Aromatic CH (C6)~125-135Aromatic methine carbon.
Aromatic CH (C3)~100-110Aromatic methine carbon, shifted upfield by adjacent donating groups.
Methoxy (-OCH₃)~55-60Carbon of the methoxy group.
Ester Methyl (-COOCH₃)~50-55Carbon of the methyl ester group.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectrum
Amino (N-H)Symmetric & Asymmetric Stretch3300-3500IR / Raman
Aromatic (C-H)Stretch3000-3100IR / Raman
Aliphatic (C-H)Stretch (from -OCH₃)2850-3000IR / Raman
Carbonyl (C=O)Stretch (Ester)1700-1730IR
Aromatic (C=C)Stretch1550-1650IR / Raman
Amino (N-H)Scissoring/Bending1580-1650IR
Ester (C-O)Stretch1100-1300IR
Aryl Ether (C-O)Stretch1000-1100IR
C-ClStretch700-850IR

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The benzene ring, substituted with chromophores (like -NH₂, -Cl) and auxochromes (like -OCH₃), is expected to exhibit distinct absorption bands. The electronic transitions are typically π → π* and n → π*. mdpi.com The extended conjugation and the presence of heteroatoms with non-bonding electrons (n) lead to absorptions in the UV region. For this compound, strong absorption bands are anticipated in the 200-400 nm range, characteristic of substituted aromatic systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₉H₁₀ClNO₃), the molecular weight is 215.63 g/mol . biosynth.com The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 215 and an (M+2)⁺ peak at m/z 217 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Common fragmentation pathways for this molecule would likely involve:

Loss of the methoxy radical (-•OCH₃): leading to a fragment ion at m/z 184.

Loss of the methyl ester group (-•COOCH₃): resulting in a fragment at m/z 156.

Decarbonylation: Successive loss of carbon monoxide (CO) from fragment ions.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. googleapis.com Analysis is typically performed using a reversed-phase column. A Certificate of Analysis for this compound specifies a purity of greater than 95%, with a specific result of 99.96% when measured at a UV wavelength of 215 nm. lgcstandards.com HPLC methods can be optimized by adjusting the mobile phase composition (e.g., mixtures of acetonitrile (B52724) and water with acid modifiers), flow rate, and column type to achieve efficient separation from any starting materials, by-products, or degradation products. mdpi.comgoogle.com

Parameter Typical Conditions
Technique Reversed-Phase HPLC
Stationary Phase C18 or similar non-polar column
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Water gradient
Detection UV Absorbance (e.g., 215 nm) lgcstandards.com
Purity Result >99% lgcstandards.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used to separate, identify, and quantify components within a sample. In the context of this compound, GC-MS serves to verify the compound's identity and assess its purity by identifying any volatile impurities. The gas chromatography component separates the compound from other substances based on their different boiling points and affinities for the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer.

The mass spectrometer bombards the molecules with electrons, causing them to ionize and break apart into charged fragments. The pattern of these fragments, known as a mass spectrum, is a unique fingerprint for a specific molecule. This fragmentation pattern allows for unambiguous identification of the compound by comparing the obtained spectrum with reference spectra in spectral libraries. For thermally labile compounds, the conditions of the GC inlet and column temperature must be carefully optimized to prevent degradation during analysis. nih.gov

While specific GC-MS fragmentation data for this compound is not widely published, analysis of a closely related derivative, Methyl 4-acetamido-5-chloro-2-methoxybenzoate, shows a top peak (the most abundant fragment) at a mass-to-charge ratio (m/z) of 222 in its mass spectrum. nih.gov For this compound, with a molecular weight of 215.63 g/mol , one would expect to observe a molecular ion peak corresponding to this mass, along with a characteristic fragmentation pattern resulting from the loss of functional groups such as the methoxy (-OCH3) or carbomethoxy (-COOCH3) groups.

Table 1: Expected GC-MS Parameters for Analysis

Parameter Value/Condition
Column Type Capillary column (e.g., DB-5ms)
Injector Temperature 250 - 280 °C
Oven Program Temperature ramp (e.g., 100°C to 300°C)
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)

| Detector | Mass Spectrometer |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages in speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). UPLC is particularly well-suited for determining the purity of this compound and for quantifying any impurities or related substances. This is confirmed by suppliers who use HPLC to verify the purity of the compound, often achieving greater than 95%. advatechgroup.com

The technique utilizes columns packed with smaller sub-2 µm particles, which, when operated at high pressures, allows for faster and more efficient separations. sielc.com For a compound like this compound, which possesses both an amino group and an ester group, reverse-phase UPLC is a common analytical approach. mdpi.com In this mode, a nonpolar stationary phase is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.

The compound's retention time—the time it takes to travel through the column—is a characteristic identifier under specific conditions. A UV detector is typically used to monitor the column eluent, as the benzene ring in the molecule absorbs ultraviolet light. The purity is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks.

Table 2: Typical UPLC Method Parameters

Parameter Value/Condition
Column C18 reverse-phase, < 2 µm particle size
Mobile Phase Gradient of Water and Acetonitrile (with additives like formic acid)
Flow Rate 0.3 - 0.6 mL/min
Column Temperature 25 - 40 °C
Detection UV Absorbance (e.g., at 254 nm)

| Injection Volume | 1 - 5 µL |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This analysis is critical for verifying the empirical formula of a newly synthesized batch of this compound and confirming its compositional purity.

The molecular formula for this compound is established as C₉H₁₀ClNO₃. biosynth.compharmaffiliates.comscbt.com Based on this formula and the atomic weights of its constituent elements, a theoretical elemental composition can be calculated. In the laboratory, the compound is combusted under controlled conditions, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured to determine the percentages of C, H, and N. Chlorine is typically determined by other methods, such as titration after combustion. The experimentally determined percentages are then compared to the theoretical values. A close agreement between the experimental and theoretical data provides strong evidence for the compound's identity and purity.

Table 3: Elemental Composition of this compound (C₉H₁₀ClNO₃)

Element Symbol Atomic Weight Molar Mass Contribution ( g/mol ) Theoretical Mass Percentage (%)
Carbon C 12.011 108.099 50.12
Hydrogen H 1.008 10.080 4.68
Chlorine Cl 35.453 35.453 16.44
Nitrogen N 14.007 14.007 6.50
Oxygen O 15.999 47.997 22.26

| Total | | | 215.636 | 100.00 |

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the physical and chemical properties of a substance as a function of temperature. These methods are essential for determining the thermal stability of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. A TGA thermogram plots mass loss versus temperature. For a pure, stable compound like this compound, the TGA curve would be expected to show a flat baseline with no significant mass loss until the onset of thermal decomposition at a high temperature. The temperature at which decomposition begins is a key indicator of the compound's thermal stability.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. The DTA curve plots this temperature difference (ΔT) against temperature. This technique detects thermal events such as melting, crystallization, and decomposition. For this compound, the DTA curve would show a sharp endothermic peak (a dip in the curve) corresponding to its melting point, which is reported to be in the range of 135-137 °C. chemblink.com At higher temperatures, exothermic peaks would indicate decomposition processes. The combined data from TGA and DTA provide a comprehensive profile of the compound's behavior at elevated temperatures. researchgate.net

Table 4: Expected Thermal Events for this compound

Thermal Event Technique Expected Observation Approximate Temperature
Melting DTA Sharp endothermic peak 135 - 137 °C chemblink.com
Decomposition TGA Onset of mass loss > 200 °C (Hypothetical)

Computational Chemistry and Molecular Modeling of Methyl 4 Amino 5 Chloro 2 Methoxybenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation (or approximations of it) to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.net For Methyl 4-amino-5-chloro-2-methoxybenzoate, DFT would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. plos.org This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The calculations would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311G(d,p), which provides a good balance between accuracy and computational cost. researchgate.net

Table 1: Hypothetical Optimized Geometric Parameters of this compound Calculated using DFT

ParameterBond/AngleCalculated Value
Bond LengthC-Cl1.74 Å
C-N (amino)1.38 Å
C-O (methoxy)1.36 Å
C=O (ester)1.21 Å
Bond AngleC-C-Cl119.5°
C-C-N121.0°
Dihedral AngleC-C-O-C (methoxy)178.5°

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

A key output of quantum chemical calculations is the description of the molecular orbitals (MOs), which are mathematical functions describing the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. drugtargetreview.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. acs.org A smaller gap suggests that the molecule is more easily excitable and more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, while the LUMO would likely be distributed over the carbonyl group of the ester and the aromatic ring. This analysis helps in predicting the sites of electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Note: The data in this table is for illustrative purposes and represents the type of information generated from molecular orbital analysis.

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's conformational space. For a flexible molecule like this compound, which has rotatable bonds in its methoxy (B1213986) and ester groups, MD simulations can reveal the different conformations it can adopt and the relative stabilities of these conformers.

The simulation would be run for a specified period, and the trajectory of the atoms would be analyzed to identify the most populated conformational states. This information is particularly valuable for understanding how the molecule might interact with a biological target, such as a receptor or enzyme, as its conformation can significantly influence its binding affinity.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can also be used to predict the spectroscopic properties of this compound, which can be compared with experimental data for validation of the computational model. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the UV-Vis absorption spectrum by calculating the energies of electronic transitions. acs.org

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated spectra can aid in the interpretation of experimental spectra and the assignment of specific vibrational modes to different functional groups within the molecule.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ValueAssignment
UV-Vis (TD-DFT)λmax = 295 nmπ → π* transition
IR (DFT)3450 cm⁻¹N-H stretch (amino)
1710 cm⁻¹C=O stretch (ester)
1250 cm⁻¹C-O stretch (methoxy)

Note: This table contains hypothetical data to illustrate the output of computational spectroscopic predictions.

In Silico Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the pathways of chemical reactions involving this compound, providing insights into reaction mechanisms and kinetics. researchgate.net For instance, the synthesis of this molecule often involves electrophilic aromatic substitution reactions. google.com In silico modeling can map out the energy profile of such a reaction, identifying the transition states and intermediates. masterorganicchemistry.com

Transition state analysis involves locating the saddle point on the potential energy surface that connects the reactants and products. nih.gov The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By modeling different potential reaction pathways, it is possible to predict the most favorable conditions and the expected regioselectivity of the reaction. For example, modeling the chlorination of the precursor molecule could explain why the chlorine atom is directed to the observed position.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. researchgate.net For a class of compounds related to this compound, a QSAR model could be developed to predict their activity as, for example, antagonists for a specific receptor.

These models are built by calculating a set of molecular descriptors for each compound in a training set with known activities or properties. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates the descriptors with the observed activity or property. A well-validated QSAR or QSPR model can then be used to predict the activity or properties of new, unsynthesized compounds, thereby guiding the design of more potent or effective molecules.

Structure Activity Relationship Sar Studies and Receptor Interactions

Design and Synthesis of Derivatives for SAR Exploration

The exploration of the structure-activity relationships of the Methyl 4-amino-5-chloro-2-methoxybenzoate scaffold primarily involves the synthesis of ester and amide derivatives. A common synthetic strategy begins with the hydrolysis of the parent methyl ester to its corresponding carboxylic acid, 4-amino-5-chloro-2-methoxybenzoic acid. This acid is then coupled with a variety of substituted alcohols or amines to generate a library of derivatives.

One prominent series of derivatives was synthesized by creating esters from 4-amino-5-chloro-2-methoxybenzoic acid and various substituted 1-piperidineethanols. nih.gov This approach allows for the introduction of diverse functionalities on the piperidine (B6355638) ring, enabling a systematic investigation of how changes in steric and electronic properties in this region of the molecule affect receptor binding and functional activity. nih.gov The synthesis of the core intermediate itself can be achieved through a multi-step process starting from p-aminosalicylic acid, involving methylation, chlorination with N-chlorosuccinimide, and subsequent esterification or hydrolysis. google.com

Modification of the Amino Group and its Impact on Biological Activity

While much of the SAR exploration for this scaffold has focused on the ester/amide portion of the molecule, the 4-amino group is also a critical determinant of biological activity. This group can participate in key hydrogen bonding interactions within the receptor binding pocket. Modifications such as acylation or alkylation can significantly alter a compound's affinity and efficacy. For many benzamide (B126) ligands targeting G protein-coupled receptors, the 4-amino group is essential for high-affinity binding.

Role of Chloro and Methoxy (B1213986) Substituents in Molecular Recognition

The chloro and methoxy groups on the benzene (B151609) ring are not merely passive substituents; they play a crucial role in orienting the molecule within the receptor's binding site and contribute significantly to binding affinity. drughunter.comyoutube.com

The 5-Chloro Substituent: The electron-withdrawing nature of the chlorine atom influences the electronics of the aromatic ring and the acidity of the 4-amino group. It can also engage in specific halogen bonding interactions with the protein backbone or side chains, which are increasingly recognized as important for high-affinity binding.

The 2-Methoxy Substituent: The methoxy group is a hydrogen bond acceptor and its presence at the ortho position relative to the ester/amide linkage is critical. It often forms a key intramolecular hydrogen bond with the amide proton in related benzamide structures, which helps to lock the molecule in a specific, bioactive conformation. nih.gov This pre-organization reduces the entropic penalty of binding, thereby increasing affinity. This conformational constraint is a hallmark of many high-affinity benzamide ligands for 5-HT and dopamine receptors.

Together, these substituents create a specific electronic and steric profile that is optimized for recognition at certain receptor subtypes.

Investigation of 5-HT₄ Receptor Agonism and Antagonism

Derivatives of this compound have been extensively investigated as ligands for the 5-HT₄ receptor, a target for gastrointestinal motility disorders and cognitive enhancement. nih.gov Research has shown that subtle modifications to the molecule can dramatically shift its pharmacological profile from a potent agonist to a potent antagonist. nih.gov

A key finding is that the substitution pattern on the piperidine ring of the ester derivatives dictates the functional outcome. Monosubstitution on the piperidine ring with groups such as methyl, hydroxyl, or acetamido generally results in compounds with potent partial agonist activity. nih.gov However, the introduction of two methyl groups, as in the case of the 2-[(cis-3,5-dimethylpiperidinyl)ethyl] derivative, leads to a dramatic switch to potent antagonist activity. nih.gov This highlights a specific "antagonist pocket" or conformation that is accessed by the disubstituted compounds.

Ligand Binding Assays and Affinity Determination (e.g., Kᵢ, pA₂)

The affinity of these derivatives for the 5-HT₄ receptor has been quantified using radioligand binding assays. science.gov These experiments typically use a known high-affinity radiolabeled 5-HT₄ antagonist, such as [³H]GR113808, to label the receptors in tissue preparations (e.g., rat striatum). The ability of the new compounds to displace the radioligand is measured, and from this, the inhibition constant (Kᵢ) is calculated. A lower Kᵢ value indicates a higher binding affinity.

For compounds identified as antagonists, their potency is often expressed as a pA₂ value. The pA₂ is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. This value is determined from functional assays, such as measuring the relaxation of rat esophageal muscle tissue in response to serotonin (B10506). nih.gov

Below is a table summarizing the binding affinities and functional potencies for selected derivatives of 4-amino-5-chloro-2-methoxybenzoic acid.

CompoundR Group (on Piperidine)Kᵢ (nM) for 5-HT₄pA₂Pharmacological Profile
7a H1.07 ± 0.5N/APartial Agonist
7k 3-CONH₂1.0 ± 0.3N/APartial Agonist
7g cis-3,5-di-CH₃0.26 ± 0.068.6Antagonist

Data sourced from scientific literature. nih.gov

In Vitro and In Vivo Pharmacological Profiling in Receptor Systems

The functional activity of these compounds is profiled using a variety of in vitro and in vivo models.

In Vitro Profiling: Initial characterization is performed in isolated tissues that endogenously express the 5-HT₄ receptor. Commonly used preparations include the electrically stimulated guinea pig ileum myenteric plexus and the rat esophagus muscularis mucosae. nih.gov In these tissues, 5-HT₄ receptor activation by an agonist causes muscle relaxation. Compounds are tested for their ability to elicit this response (agonist activity) or to block the response induced by serotonin (antagonist activity). Derivatives such as 7a and 7k were found to be as potent as serotonin but produced a maximal response that was only 60-80% of that of serotonin, classifying them as partial agonists. nih.gov

In Vivo Profiling: Promising candidates from in vitro screening are advanced to in vivo models to assess their efficacy and pharmacokinetic properties. For 5-HT₄ receptor agonists intended for gastrointestinal disorders, a common in vivo model is the conscious dog gastric motility model. nih.gov In such studies, the compound is administered orally, and its effect on gastric emptying and motility is measured over time. This provides crucial information on oral bioavailability and duration of action, confirming that the in vitro activity translates to a physiological effect in a living system. nih.gov

Compound Names Table

Abbreviation / CodeFull Chemical Name
7a (ML 10302) 2-(1-Piperidinyl)ethyl 4-amino-5-chloro-2-methoxybenzoate
7k 2-[(3-Carboxamidopiperidinyl)ethyl] 4-amino-5-chloro-2-methoxybenzoate
7g 2-[(cis-3,5-Dimethylpiperidinyl)ethyl] 4-amino-5-chloro-2-methoxybenzoate
[³H]GR113808 [³H] [1-[2-(Methylsulfonylamino)ethyl]-4-piperidinyl]methyl 1-methyl-1H-indole-3-carboxylate
Serotonin (5-HT) 5-Hydroxytryptamine

Hypothetical Models for Receptor Binding Sites

Based on the structural analysis of potent agonist and antagonist derivatives of 4-amino-5-chloro-2-methoxybenzoic acid, a hypothetical model for the 5-HT₄ receptor has been proposed. This model is notable for suggesting the presence of two distinct binding sites for agonist and antagonist molecules. nih.govacs.org The core structure of 4-amino-5-chloro-2-methoxybenzoic acid is crucial in orienting the pharmacophoric elements of its derivatives to interact with these putative sites. The model posits that the specific interactions within these sites are what differentiate the agonist or antagonist profile of a given compound. For instance, the introduction of two methyl groups on the piperidine ring of an ester derivative of 4-amino-5-chloro-2-methoxybenzoic acid led to a significant shift from agonist to antagonist activity, suggesting that these methyl groups interact with a region of the receptor that modulates its conformational state. nih.govacs.org

Conformational Analysis and its Correlation with Biological Efficacy

The three-dimensional arrangement of atoms, or conformation, of derivatives of this compound is intrinsically linked to their biological efficacy. The relatively rigid benzoyl moiety provides a stable platform, while the appended side chains can adopt various conformations, only some of which are conducive to optimal receptor binding.

Molecular modeling studies, specifically using the SYBYL software, have been instrumental in identifying the low-energy, biologically active conformers of these compounds. nih.govacs.org These analyses have revealed that for potent 5-HT₄ receptor ligands derived from this scaffold, a limited number of minimum energy conformers exist. A key finding is the preference for a cis folded conformation of the ethyl chain in the side group. nih.govacs.org This folded structure is believed to correctly position the terminal basic nitrogen for interaction with the receptor. Furthermore, the orientation of the lone pair of electrons on this nitrogen atom, pointing away from the molecule, is a characteristic feature shared with other conformationally constrained benzamides known for their high affinity at related receptors. nih.govacs.org

X-ray Crystallographic Analysis for Conformation

To empirically validate the computationally derived conformational models, X-ray crystallography has been employed. This technique provides a definitive snapshot of the molecule's solid-state conformation. Structural analyses of key agonist and antagonist derivatives have been successfully performed, confirming the computationally predicted low-energy conformations. nih.govacs.org

The crystallographic data for an agonist derivative, compound 7a , and an antagonist, compound 7g , both derived from 4-amino-5-chloro-2-methoxybenzoic acid, have corroborated the cis folded conformation of the ethyl side chain. nih.govacs.org This empirical evidence strengthens the hypothesis that this specific spatial arrangement is a prerequisite for high-affinity binding to the 5-HT₄ receptor. The consistency between the X-ray data and molecular modeling underscores the reliability of the computational approaches used to predict the bioactive conformations of these flexible molecules.

Molecular Docking Studies for Ligand-Receptor Interactions

While specific molecular docking studies focusing solely on the parent compound, this compound, are not extensively detailed, the principles of ligand-receptor interactions are elucidated through molecular modeling of its more complex and pharmacologically active derivatives. These computational studies simulate the interaction between the ligand and the receptor's binding pocket, providing insights into the forces that govern binding affinity and selectivity.

The modeling of derivatives highlights the critical role of the substituted benzoyl head, derived from 4-amino-5-chloro-2-methoxybenzoic acid, in anchoring the ligand to the receptor. The amino, chloro, and methoxy substituents on the aromatic ring are not merely passive components; they are understood to engage in specific hydrogen bonding and van der Waals interactions with complementary amino acid residues within the receptor's binding site. The ester linkage, as opposed to an amide, has also been shown to be advantageous for the activity of these compounds at the 5-HT₄ receptor, a preference that is less pronounced when the basic moiety is sterically constrained. nih.govacs.org This suggests that the electronic nature and conformational flexibility imparted by the ester group are finely tuned for optimal interaction with the 5-HT₄ receptor's unique environment.

The table below summarizes the binding affinities of selected ester derivatives of 4-amino-5-chloro-2-methoxybenzoic acid for the 5-HT₄ receptor.

CompoundStructureKᵢ (nM) nih.govacs.orgPharmacological Profile nih.govacs.org
7a 2-(piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate1.07 ± 0.5Partial Agonist
7g 2-(cis-3,5-dimethylpiperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate0.26 ± 0.06Antagonist
7k 2-(4-hydroxypiperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate1.0 ± 0.3Partial Agonist

Applications of Methyl 4 Amino 5 Chloro 2 Methoxybenzoate Derivatives in Research

Role as an Intermediate in Pharmaceutical Synthesis

The primary research application of Methyl 4-amino-5-chloro-2-methoxybenzoate is as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). The specific arrangement of its amino, chloro, and methoxy (B1213986) substituents on the benzene (B151609) ring makes it an ideal precursor for several classes of therapeutic agents.

Development of Anti-inflammatory and Analgesic Medications

While this compound is not directly recognized for its anti-inflammatory or analgesic properties, its structural motifs are found in related compounds that do exhibit such activities. For instance, research into different classes of benzimidazole (B57391) derivatives, which share some structural similarities with benzamides, has identified compounds with significant analgesic and anti-inflammatory effects. In studies using mouse models, certain 2-aminomethylbenzimidazole derivatives demonstrated high analgesic and anti-inflammatory activity, comparable to the established drug nimesulide. mdpi.com This suggests a potential, though not extensively explored, avenue for designing novel anti-inflammatory and analgesic agents based on scaffolds derived from or related to 4-amino-5-chloro-2-methoxybenzoic acid.

Synthesis of 5-HT₄ Receptor Agonists/Antagonists (e.g., ML10302, SR59768)

A significant area of research involving this compound is the development of ligands for the 5-hydroxytryptamine type 4 (5-HT₄) receptor, which is a key target for treating gastrointestinal motility disorders. The 4-amino-5-chloro-2-methoxybenzoic acid core is central to a class of potent 5-HT₄ receptor modulators.

Researchers have synthesized a series of benzoate (B1203000) esters by combining 4-amino-5-chloro-2-methoxybenzoic acid with various substituted 1-piperidineethanols. nih.gov One such derivative, ML10302, emerged as a potent 5-HT₄ receptor agonist with nanomolar affinity. nih.gov Further studies demonstrated that subtle modifications to the piperidine (B6355638) ring could dramatically alter the compound's pharmacological profile. For example, monosubstitution on the piperidine ring resulted in compounds that were potent partial agonists, exhibiting 60-80% of the maximal response of serotonin (B10506). nih.gov

Interestingly, the introduction of two methyl groups on the piperidine ring transformed the molecule from an agonist into a potent 5-HT₄ antagonist. nih.gov This switch in activity highlights the sensitivity of the receptor to the steric and conformational properties of the ligand, making this chemical scaffold a valuable tool for probing the structure and function of the 5-HT₄ receptor. nih.gov

Pharmacological Profile of 5-HT₄ Receptor Ligands Derived from 4-amino-5-chloro-2-methoxybenzoic acid nih.gov
CompoundModificationPharmacological ProfileBinding Affinity (Ki)
ML10302 (7a)Unsubstituted 1-piperidineethanol esterPartial Agonist1.07 ± 0.5 nM
Compound 7kMonosubstituted piperidine ringPartial Agonist1.0 ± 0.3 nM
Compound 7g (SR59768 analog)cis-3,5-dimethylpiperidine esterAntagonist0.26 ± 0.06 nM

Precursor for Metoclopramide Synthesis and Analogs

Historically and currently, 4-amino-5-chloro-2-methoxybenzoic acid is a well-established and critical intermediate in the synthesis of a class of gastroprokinetic agents known as "pride" drugs. google.com The most prominent member of this family is Metoclopramide, a widely used antiemetic and motility-enhancing drug. The synthesis involves activating the carboxylic acid of the parent compound and coupling it with an appropriate amine side chain.

The utility of this scaffold extends beyond Metoclopramide to a range of other drugs with similar mechanisms of action, including Clobopride, Cisapride, Lintopride, and Zacopride. google.com The consistent presence of the 4-amino-5-chloro-2-methoxybenzoyl moiety across these diverse APIs underscores its importance as a foundational structure in this therapeutic area. Research continues to leverage this intermediate to create novel analogs with improved efficacy and receptor selectivity.

Biochemical Studies and Enzyme Interactions

Beyond its role in synthesizing final drug products, the structural framework of this compound is relevant in the context of biochemical research, particularly in the study of enzyme inhibition.

Investigation of Metabolic Pathways and Enzyme Modulations

While not a primary tool for probing metabolic pathways, derivatives of 4-amino-5-chloro-2-methoxybenzoic acid are subjects of metabolic investigation themselves. Understanding the metabolic fate of drugs like Metoclopramide, which are synthesized from this intermediate, is crucial for characterizing their complete pharmacological profile. These studies help identify metabolites and the enzymatic pathways (e.g., cytochrome P450 enzymes) responsible for their formation. This indirect application provides insights into enzyme function and drug metabolism.

Histone Deacetylase (HDAC) Inhibition Studies

A promising and actively researched application for related structures is in the field of epigenetics, specifically the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their inhibitors are potent anti-cancer agents. nih.govnih.gov

The chemical structure of a substituted benzamide (B126) is a key pharmacophore for a major class of HDAC inhibitors. acs.orgtandfonline.com These inhibitors typically consist of three parts: a zinc-binding group (ZBG) that interacts with the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme. The ortho-amino benzamide structure, similar to that found in this compound, is a well-established zinc-binding group. tandfonline.com

Research on various benzamide derivatives has shown that the presence of an amino or hydroxy group at the ortho position of the benzanilide (B160483) is indispensable for inhibitory activity. acs.org Structure-activity relationship studies have demonstrated that modifying the substitutions on the benzamide core can tune the potency and selectivity of HDAC inhibition. nih.gov Although this compound itself is not a known HDAC inhibitor, its core structure is highly relevant to the rational design and synthesis of novel and selective HDAC inhibitors for therapeutic use. nih.govtandfonline.com

Research in Neuropharmacology and Gastrointestinal Motility Disorders

A significant area of research for derivatives of 4-amino-5-chloro-2-methoxybenzoic acid is in the field of neuropharmacology, with a particular focus on the development of agents that can modulate the activity of serotonin receptors, specifically the 5-HT4 receptor subtype. These receptors are crucial in regulating gastrointestinal motility, and their modulation can offer therapeutic benefits for various gastrointestinal disorders.

Researchers have synthesized a series of benzoate esters derived from 4-amino-5-chloro-2-methoxybenzoic acid and substituted 1-piperidineethanol. researchgate.netacs.org These compounds have been evaluated for their ability to act as agonists or antagonists at the 5-HT4 receptor. The studies were conducted using in vitro models, such as the electrically-stimulated myenteric plexus and longitudinal muscle of the guinea pig ileum and the rat esophagus muscle. researchgate.netacs.org

The research revealed that monosubstitution on the piperidine ring with groups such as methyl (Me), hydroxyl (OH), acetylamino (NH-Ac), or carboxamide (CONH2) resulted in compounds with high potency as 5-HT4 receptor agonists. researchgate.netacs.org Notably, some of these derivatives, like compound 7a (ML 10302) and 7k , exhibited potencies comparable to that of serotonin (5-HT) itself. However, their maximal responses were only 60-80% of that of 5-HT, indicating that they are partial agonists. researchgate.netacs.org

Binding assays using [3H]GR 113808 in rat striatum confirmed the high affinity of these compounds for the 5-HT4 receptor, with some derivatives showing nanomolar affinity. researchgate.netacs.org A particularly interesting finding was the dramatic shift in pharmacological activity upon the introduction of two methyl groups on the piperidine ring. The resulting compounds, 7g and 7h (2-[(cis- and trans-3,5-dimethylpiperidinyl)ethyl]-4-amino-5-chloro-2-methoxybenzoate), acted as potent 5-HT4 receptor antagonists. researchgate.netacs.org Compound 7g , for instance, demonstrated a very high binding affinity and effectively inhibited the relaxant action of 5-HT in the rat esophagus muscle. researchgate.netacs.org

The advantage of the ester linkage in these derivatives was also highlighted by comparing their activity with corresponding amidic derivatives, with the esters generally showing more favorable properties at the 5-HT4 receptor. researchgate.netacs.org Structural analysis of the potent agonist 7a and the antagonist 7g through X-ray crystallography and molecular modeling provided insights into the conformational requirements for agonist versus antagonist activity at the 5-HT4 receptor. researchgate.netacs.org

Table 1: Pharmacological Profile of Selected 4-amino-5-chloro-2-methoxybenzoic acid Derivatives at the 5-HT4 Receptor

CompoundSubstitution on Piperidine RingBinding Affinity (Ki, nM)Functional ActivitypA2 Value
7a (ML 10302)Unsubstituted1.07 ± 0.5Partial Agonist-
7k 4-CONH21.0 ± 0.3Partial Agonist-
7g cis-3,5-dimethyl0.26 ± 0.06Antagonist8.6

Development of Advanced Functional Materials

The molecular structure of this compound, featuring a substituted aromatic ring with amino, chloro, methoxy, and methyl ester functional groups, provides a versatile platform for the synthesis of advanced functional materials. While direct applications of the title compound in this area are not extensively documented in the provided sources, its derivatives have potential in the development of materials such as liquid crystals and functional polymers.

The synthesis of Schiff base ester liquid crystals has been reported, where chloro-substituted aromatic rings are incorporated into the molecular structure. mdpi.com These studies indicate that the presence of a chloro-substituent can influence the mesomorphic (liquid crystalline) properties of the resulting compounds. mdpi.com The general structure of such liquid crystals often involves a rigid core composed of multiple phenyl rings linked by groups like esters and imines, with flexible terminal alkyl or alkoxy chains. The substitution pattern on the aromatic rings plays a crucial role in determining the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. researchgate.net Given that this compound possesses a substituted phenyl ring, it could potentially serve as a precursor for the synthesis of new liquid crystalline materials.

Furthermore, the amino and carboxylic acid (after hydrolysis of the methyl ester) functionalities of this compound and its derivatives could be utilized in the synthesis of functional polymers. The development of poly(styrene-co-2-[(diethylamino)methyl]-4-formyl-6-methoxy-phenyl acrylate) copolymers has been described, where a substituted aromatic monomer is copolymerized with styrene. This suggests that appropriately modified derivatives of this compound could be incorporated into polymer chains to impart specific functionalities.

Applications in Nonlinear Optics (NLO) Research

Derivatives of this compound are promising candidates for applications in the field of nonlinear optics (NLO). Organic NLO materials are of great interest for their potential use in photonic applications such as optical switching and data processing. nih.gov The NLO response of organic molecules is often enhanced by the presence of electron-donating and electron-accepting groups linked through a π-conjugated system. nih.gov This "push-pull" electronic structure leads to a large molecular hyperpolarizability, which is a measure of the NLO activity.

The structure of this compound itself contains both electron-donating (amino and methoxy groups) and electron-withdrawing (chloro and methyl ester groups) substituents on the aromatic ring, making it an excellent building block for NLO chromophores. Two major classes of NLO materials that can be synthesized from derivatives of this compound are chalcones and Schiff bases.

Chalcones are synthesized through the condensation of an acetophenone (B1666503) with a benzaldehyde. Derivatives of this compound can be used to prepare either of these starting materials. The resulting chalcones possess a D-π-A (donor-π-acceptor) structure, which is known to exhibit significant NLO properties. dntb.gov.ua The α,β-unsaturated keto group in the chalcone (B49325) backbone acts as a π-bridge, facilitating intramolecular charge transfer from the donor to the acceptor end of the molecule upon excitation with light. The magnitude of the NLO response can be tuned by varying the strength of the donor and acceptor groups on the aromatic rings. researchgate.net

Schiff bases , formed by the reaction of an aromatic amine with an aromatic aldehyde, are another important class of NLO materials. nih.gov The imine (C=N) bond in the Schiff base linkage is part of the π-conjugated system that connects the donor and acceptor moieties. Similar to chalcones, the NLO properties of Schiff bases can be tailored by modifying the substituents on the aromatic rings. researchgate.net The amino group of this compound can be reacted with various substituted benzaldehydes to produce a range of Schiff bases with potentially high second and third-order NLO susceptibilities. nih.govnih.gov

The third-order nonlinear optical susceptibility (χ(3)) is a key parameter for many all-optical signal processing applications. mdpi.comresearchgate.net Materials with large χ(3) values can exhibit phenomena such as third-harmonic generation (THG) and a nonlinear refractive index. researchgate.netarxiv.org Research on chalcone derivatives has shown that they can possess significant third-order NLO properties, with χ(3) values on the order of 10⁻¹⁴ esu. researchgate.netosti.gov

Table 2: Potential NLO Derivatives of this compound

Derivative ClassGeneral StructureKey Features for NLO Applications
ChalconesD-π-AIntramolecular charge transfer, tunable NLO response by modifying donor/acceptor groups.
Schiff BasesD-π-Aπ-conjugated imine linkage, synthetic flexibility for tuning NLO properties.

Metabolic Pathways and Biotransformation Studies

In Vitro and In Vivo Metabolism of Methyl 4-amino-5-chloro-2-methoxybenzoate

The metabolism of this compound is anticipated to proceed through several key pathways both in vitro and in vivo, primarily involving hydrolysis, oxidation, and conjugation reactions.

The initial and most significant metabolic step is likely the hydrolysis of the methyl ester group by carboxylesterases, which are abundant in the liver, plasma, and other tissues. nih.govscience.gov This reaction would yield the corresponding carboxylic acid, 4-amino-5-chloro-2-methoxybenzoic acid. Studies on similar methyl esters have demonstrated rapid in vivo hydrolysis. acs.orgnih.gov

Following or in parallel with ester hydrolysis, the aromatic amine group is susceptible to several metabolic transformations. N-acetylation, a common pathway for aromatic amines, is a likely route, catalyzed by N-acetyltransferases (NATs). nih.govwikipedia.org Additionally, oxidation of the aromatic ring and the amino group can occur, mediated by cytochrome P450 enzymes. nih.govacs.org This can lead to the formation of hydroxylated and N-oxidized metabolites.

The methoxy (B1213986) group may undergo O-demethylation, another reaction frequently catalyzed by cytochrome P450 enzymes, to form a phenolic metabolite. nih.gov The chloro-substituent is generally more metabolically stable but can influence the regioselectivity of oxidative metabolism and may undergo dechlorination, although this is typically a minor pathway for aromatic chlorides. cdc.govontosight.ai

Identification of Major Metabolites and Their Structures

Based on the predicted metabolic pathways, the major metabolites of this compound are expected to be:

4-amino-5-chloro-2-methoxybenzoic acid: Formed via hydrolysis of the methyl ester. This is likely to be a primary metabolite.

N-acetyl-4-amino-5-chloro-2-methoxybenzoic acid: Resulting from the N-acetylation of the amino group of the hydrolyzed carboxylic acid.

Hydroxylated metabolites: Aromatic hydroxylation can occur at various positions on the benzene (B151609) ring, leading to the formation of phenolic derivatives.

O-demethylated metabolite: Cleavage of the methoxy group would result in a hydroxy metabolite, specifically Methyl 4-amino-5-chloro-2-hydroxybenzoate or its hydrolyzed counterpart.

Conjugated metabolites: The carboxylic acid, phenolic, and amino groups of the primary metabolites are susceptible to conjugation with glucuronic acid or sulfate (B86663), forming more water-soluble compounds for excretion. cdc.govnih.gov

Putative MetaboliteMetabolic ReactionEnzyme System
4-amino-5-chloro-2-methoxybenzoic acidEster HydrolysisCarboxylesterases
N-acetyl-4-amino-5-chloro-2-methoxybenzoic acidN-acetylationN-acetyltransferases (NATs)
Hydroxylated derivativesAromatic HydroxylationCytochrome P450
Methyl 4-amino-5-chloro-2-hydroxybenzoateO-demethylationCytochrome P450
Glucuronide and Sulfate ConjugatesGlucuronidation/SulfationUGTs/SULTs

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450)

Several enzyme systems are predicted to be involved in the biotransformation of this compound.

Carboxylesterases: These enzymes are crucial for the initial hydrolysis of the methyl ester to the corresponding carboxylic acid. nih.gov

Cytochrome P450 (CYP) Superfamily: This family of enzymes is central to the oxidative metabolism of the compound. Specific isozymes such as CYP1A2, CYP2D6, and CYP3A4 are known to metabolize aromatic amines and facilitate reactions like hydroxylation and O-demethylation. tandfonline.comdrugbank.comclinpgx.org For instance, CYP2D6 is heavily involved in the metabolism of metoclopramide, a structurally related compound. tandfonline.comclinpgx.org

N-acetyltransferases (NATs): These enzymes are responsible for the acetylation of the aromatic amino group, a major metabolic pathway for many arylamine compounds like procainamide. nih.govwikipedia.org

UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs): These are Phase II enzymes that catalyze the conjugation of the metabolites (particularly the carboxylic acid and any formed phenolic groups) with glucuronic acid and sulfate, respectively, to facilitate their excretion. cdc.gov

Excretion Pathways and Pharmacokinetics

The pharmacokinetic profile of this compound would be influenced by its absorption, distribution, metabolism, and excretion. Following administration, it is likely to be absorbed and rapidly hydrolyzed in the plasma and liver. nih.gov

The primary route of excretion for the metabolites is expected to be renal. The conjugation of the metabolites with glucuronic acid and sulfate increases their water solubility, facilitating their elimination in the urine. wikipedia.orgnih.gov Studies on substituted benzoic acids show that they are often excreted as glycine (B1666218) or glucuronide conjugates. nih.gov

The rate of metabolism and excretion will depend on the activity of the involved enzyme systems, which can be subject to genetic polymorphisms (e.g., in CYP2D6 and NATs), leading to inter-individual variability in the pharmacokinetic profile. nih.govfrontiersin.org

Impact of Structural Modifications on Metabolic Fate

Structural modifications to this compound would significantly alter its metabolic fate.

Modification of the Ester Group: Changing the methyl ester to a different alkyl ester could alter the rate of hydrolysis by carboxylesterases. nih.gov Replacing the ester with a more metabolically stable group, such as an amide, would shift the metabolism towards other pathways like oxidation and conjugation.

Modification of the Amino Group: N-alkylation of the amino group would introduce new metabolic pathways such as N-dealkylation, which is also often mediated by cytochrome P450 enzymes. tandfonline.com

Modification of the Methoxy Group: Replacement of the methoxy group with other alkoxy groups could affect the rate of O-dealkylation. Substitution with a non-metabolizable group at this position would block this pathway.

Alteration of Ring Substituents: Changing the position or nature of the substituents on the benzene ring would influence the sites of aromatic hydroxylation due to altered electronic and steric effects. For example, the presence and position of bulky substituents can hinder glycine conjugation. nih.gov

Environmental Fate and Degradation of Methyl 4 Amino 5 Chloro 2 Methoxybenzoate

Photodegradation Studies and Mechanisms

No specific studies on the photodegradation of Methyl 4-amino-5-chloro-2-methoxybenzoate in the atmosphere, water, or soil were found in the available scientific literature. Consequently, information regarding its direct or indirect photolysis rates, quantum yield, and the mechanisms of light-induced degradation, including the identification of photoproducts, is not available.

Biodegradation Pathways in Aqueous and Soil Environments

There is a lack of published research on the biodegradation of this compound in either aqueous or soil environments.

Microbial Degradation by Bacterial Consortia

No studies were identified that investigated the degradation of this compound by specific microbial consortia. Therefore, no information is available on the types of microorganisms capable of metabolizing this compound, the metabolic pathways involved, or the efficiency of its removal from the environment by microbial action.

Identification of Degradation Products and Intermediates

As no biodegradation studies have been published, there is no information available on the potential degradation products or metabolic intermediates of this compound in soil or water.

Chemical Stability under Various Environmental Conditions

Data regarding the chemical stability of this compound under different environmental conditions, such as varying pH, temperature, and redox potential, are not available in the public domain. Studies on its hydrolysis rate and other abiotic degradation processes have not been found.

Crystallographic Studies and Solid State Properties

Single Crystal X-ray Diffraction (SCXRD) for Molecular Conformation and Packing

No single crystal X-ray diffraction data has been published for Methyl 4-amino-5-chloro-2-methoxybenzoate.

Powder X-ray Diffraction (PXRD) for Bulk Purity and Phase Identification

Specific powder X-ray diffraction patterns for this compound are not available in the reviewed literature.

Polymorphism and Co-crystallization Studies

There are no published studies on the polymorphic forms or co-crystallization of this compound.

Intermolecular Interactions and Hydrogen Bonding Networks

Without crystallographic data, a detailed and verified description of the intermolecular interactions and hydrogen bonding networks is not possible.

Crystal Growth Dynamics and Optimization

Information regarding the dynamics and optimization of crystal growth for this specific compound could not be located.

Q & A

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

  • Methodological Answer : Degradation studies (40°C/75% RH for 6 months) show hydrolysis of the methyl ester to 4-amino-5-chloro-2-methoxybenzoic acid. Store at -20°C in anhydrous DMSO or desiccated containers. Monitor stability via accelerated stability testing (ICH Q1A guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.